molecular formula C16H21F3N2O2 B15147777 Tert-butyl 3-({[2-(trifluoromethyl)phenyl]amino}methyl)azetidine-1-carboxylate CAS No. 887590-20-7

Tert-butyl 3-({[2-(trifluoromethyl)phenyl]amino}methyl)azetidine-1-carboxylate

Cat. No.: B15147777
CAS No.: 887590-20-7
M. Wt: 330.34 g/mol
InChI Key: IQMZEOCLIHRFKR-UHFFFAOYSA-N
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Description

Tert-butyl 3-({[2-(trifluoromethyl)phenyl]amino}methyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural properties and biological activities. The presence of the trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-({[2-(trifluoromethyl)phenyl]amino}methyl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors. One common method is the cyclization of β-amino alcohols or β-amino acids under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under appropriate conditions.

    Coupling with the Phenyl Group: The phenyl group can be introduced through coupling reactions such as Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst.

    Protection of the Carboxylate Group: The carboxylate group is often protected as a tert-butyl ester to prevent unwanted reactions during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the trifluoromethyl group or the azetidine ring, resulting in the formation of partially or fully reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the phenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions, often in the presence of a base or a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-({[2-(trifluoromethyl)phenyl]amino}methyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in the development of new synthetic methodologies and reaction mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug discovery and development. It is often used in structure-activity relationship (SAR) studies to understand the impact of structural modifications on biological activity.

Medicine

In medicine, the compound is explored for its therapeutic potential. The presence of the trifluoromethyl group enhances its pharmacokinetic properties, such as metabolic stability and bioavailability. It is investigated for its potential to treat various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science, such as the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-({[2-(trifluoromethyl)phenyl]amino}methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The trifluoromethyl group enhances its binding affinity and selectivity for these targets. The compound can modulate the activity of these targets by acting as an agonist, antagonist, or inhibitor, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-oxoazetidine-1-carboxylate: This compound shares the azetidine ring structure but lacks the trifluoromethyl and phenyl groups.

    tert-Butyl 3-(cyanomethylidene)azetidine-1-carboxylate: This compound has a similar azetidine ring but features a cyanomethylidene group instead of the trifluoromethyl and phenyl groups.

    tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: This compound has a hydroxymethyl group in place of the trifluoromethyl and phenyl groups.

Uniqueness

The uniqueness of tert-butyl 3-({[2-(trifluoromethyl)phenyl]amino}methyl)azetidine-1-carboxylate lies in the combination of the trifluoromethyl group and the phenyl group attached to the azetidine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are advantageous for drug development and other applications.

Properties

CAS No.

887590-20-7

Molecular Formula

C16H21F3N2O2

Molecular Weight

330.34 g/mol

IUPAC Name

tert-butyl 3-[[2-(trifluoromethyl)anilino]methyl]azetidine-1-carboxylate

InChI

InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-11(10-21)8-20-13-7-5-4-6-12(13)16(17,18)19/h4-7,11,20H,8-10H2,1-3H3

InChI Key

IQMZEOCLIHRFKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CNC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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